VEGF Receptor 2 Kinase Inhibitor I

描述

VEGFR 2 激酶抑制剂 I 是一种靶向血管内皮生长因子受体 2 (VEGFR-2) 的化合物,VEGFR-2 是一种参与血管生成和淋巴管生成的受体酪氨酸激酶。 通过抑制 VEGFR-2,该化合物可以减少新血管的形成,这对治疗各种癌症至关重要 .

准备方法

合成路线和反应条件: VEGFR 2 激酶抑制剂 I 的合成通常涉及多个步骤,包括关键中间体的形成及其随后的功能化。 例如,一种常见的路线涉及使用烟酰胺衍生物,这些衍生物是通过涉及亚硫酰氯、苯胺衍生物和使用钯碳作为催化剂的氢化的反应合成的 .

工业生产方法: VEGFR 2 激酶抑制剂 I 的工业生产通常采用大规模有机合成技术,确保高产率和纯度。 该过程可能涉及使用自动化反应器和连续流系统来优化反应条件并最大程度地减少副产物 .

化学反应分析

反应类型: VEGFR 2 激酶抑制剂 I 经历各种化学反应,包括:

氧化: 这种反应可以通过过氧化氢或高锰酸钾等氧化剂来促进。

还原: 还原反应通常涉及使用钯碳等催化剂的氢化。

常用试剂和条件:

氧化: 过氧化氢,高锰酸钾。

还原: 氢气,钯碳。

取代: 卤代中间体,胺类或硫醇类等亲核试剂.

科学研究应用

The search results provide information on the applications of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitors in general, and one specific inhibitor, GW654652.

Scientific Research Applications

VEGFR2 inhibitors are tyrosine kinase receptor inhibitors that can reduce angiogenesis or lymphangiogenesis, leading to anticancer activity . These inhibitors are generally small, synthesized molecules that competitively bind to the ATP-site of the tyrosine kinase domain . By selectively inhibiting VEGFR-2, these inhibitors can interrupt multiple signaling pathways involved in tumor proliferation, metastasis, and angiogenesis .

GW654652

GW654652 is an indazolylpyrimidine that inhibits all three VEGF receptors with similar potency . The inhibition of VEGFR2 kinase by GW654652 was about 150 to >8800 more potent than the inhibition of eight other kinases tested . GW654652 inhibited VEGF- and bFGF-induced proliferation in endothelial cells . Studies have shown that elevated expression of VEGF in tumor models is associated with increased sensitivity to GW654652 . Moreover, the expression of VEGF was inversely related to VEGFR2 expression in tumor xenografts, which is consistent with the observation that VEGF downregulates VEGFR2 expression by turnover of receptor at the cell surface .

AZD2171

The novel indole-ether quinazoline AZD2171 is a highly potent ATP-competitive inhibitor of recombinant KDR tyrosine kinase in vitro . In human umbilical vein endothelial cells, AZD2171 inhibited VEGF-stimulated proliferation and KDR phosphorylation . In a fibroblast/endothelial cell coculture model of vessel sprouting, AZD2171 also reduced vessel area, length, and branching at subnanomolar concentrations . Once-daily oral administration of AZD2171 ablated experimental (VEGF-induced) angiogenesis in vivo .

YLL545

VEGFR2 inhibitors have antiangiogenic effects that make them useful for cancer treatment . VEGF exerts its biological effects by binding to and activating its receptors (VEGFRs) . In endothelial cells, VEGFR2 is the major effector of VEGF-stimulated cell survival and vascular permeability during angiogenesis . Activation of VEGFR2 leads to phosphorylation of specific downstream signal transduction mediators, such as mitogen-activated protein kinase (MAPK), signal transducer and activator of transcription 3 (STAT3), and mechanistic target of rapamycin (mTOR) .

Urea Derivatives

Urea derivatives like Regorafenib and Sorafenib block the VEGFR and/or one or more protein kinases and can therefore modulate, regulate and/or inhibit tyrosine kinase signal transduction . Novel urea compounds with pentafluoro-sulfane substitute on a phenyl group show better protein kinase inhibition in diseases like cancer when compared to aryl-urea compounds with either quinazoline or pyrimidine moieties . N-substituted phenyl N’-substituted heterocyclic urea compounds give an IC50 between 15 nM and 1 μM for VEGFR-2 . Having a 1H-indole-1-carboxamide scaffold on aryl-urea compounds results in added VEGFR-2 potency and selectivity and gives an IC50 of 3nM against the receptor .

Hypertension Risk

The risk of blood pressure elevation is proportional to the amount of VEGFR-2 inhibition, and a margin of >10-fold between VEGFR-2 IC 50 and C av,u appears to confer a minimal risk of hypertension . All-grade hypertension was predominantly observed when the C av,u was >0.1-fold of the VEGFR-2 (PAE) IC 50 . An exposure-dependent blood pressure elevation >1 mmHg was observed only when the C av,u was >0.1-fold of the VEGFR-2 (PAE) IC 50 .

Predictive Marker

作用机制

VEGFR 2 激酶抑制剂 I 通过与 VEGFR-2 酪氨酸激酶域的 ATP 结合位点结合来发挥其作用。这种结合阻止了受体的自身磷酸化,从而抑制了参与细胞增殖、迁移和存活的下游信号通路。 主要分子靶标包括 VEGFR-2 受体以及相关的信号分子,如磷脂酰肌醇 3-激酶和蛋白激酶 B .

类似化合物:

索拉非尼: 一种口服药物,抑制 VEGFR-2 和其他激酶,用于治疗晚期肾细胞癌.

舒尼替尼: 另一种口服药物,靶向多个 VEGF 受体,用于治疗各种癌症.

帕唑帕尼、凡德他尼、阿西替尼、瑞戈非尼、尼达尼布、仑伐替尼、阿帕替尼: 这些化合物也抑制 VEGFR-2,并用于不同的癌症治疗.

独特性: VEGFR 2 激酶抑制剂 I 在对 VEGFR-2 的高选择性方面是独一无二的,这使得能够更具针对性地抑制血管生成,与其他多靶点抑制剂相比,潜在的副作用更少 .

相似化合物的比较

Sorafenib: An oral drug that inhibits VEGFR-2 and other kinases, used in the treatment of advanced renal cell carcinoma.

Sunitinib: Another oral drug that targets multiple VEGF receptors and is used for various cancers.

Pazopanib, Vandetanib, Axitinib, Regorafenib, Nintenanib, Lenvatinib, Apatinib: These compounds also inhibit VEGFR-2 and are used in different cancer treatments.

Uniqueness: VEGFR 2 Kinase Inhibitor I is unique in its high selectivity for VEGFR-2, which allows for more targeted inhibition of angiogenesis with potentially fewer side effects compared to other multi-target inhibitors .

生物活性

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) plays a crucial role in angiogenesis, the process through which new blood vessels form from pre-existing ones. Inhibitors targeting VEGFR2 are significant in cancer therapy, as they can disrupt tumor blood supply and inhibit tumor progression. This article focuses on the biological activity of VEGF Receptor 2 Kinase Inhibitor I, specifically its mechanism of action, efficacy in various models, and comparative studies with other inhibitors.

This compound operates primarily by inhibiting the kinase activity of VEGFR2, which is essential for endothelial cell proliferation and migration during angiogenesis. The compound demonstrates a strong inhibitory effect on the activation of VEGFR2 and its downstream signaling pathways.

- Inhibition of Cell Proliferation : The inhibitor has been shown to significantly reduce endothelial cell proliferation in vitro. For example, VCC251801, a specific VEGFR2 inhibitor, exhibited an IC50 value of 69 nM against VEGFR2 and 28 nM against PKD1, indicating potent inhibition of these kinases .

- Anti-Angiogenic Effects : The compound effectively interferes with endothelial cell migration and tube formation, critical processes in angiogenesis. In functional assays using the EA.hy926 cell line, VCC251801 inhibited angiogenesis by blocking these cellular activities .

Efficacy in Preclinical Models

The efficacy of this compound has been validated through various preclinical studies:

- In Vitro Studies : In assays involving human umbilical vein endothelial cells (HUVECs), the compound demonstrated significant anti-proliferative effects with an IC50 value of approximately 8 nM for VEGF-A-induced proliferation .

- In Vivo Studies : Animal models have shown that inhibitors like anlotinib (IC50 <1 nmol/L for VEGFR2) significantly reduce vascular density in tumor tissues and inhibit microvessel growth from rat aorta explants .

Comparative Studies

Comparative analyses have highlighted the selectivity and potency of various VEGFR2 inhibitors:

These studies indicate that while there are several potent inhibitors available, each has unique properties that may make them suitable for different therapeutic contexts.

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Cancer Therapy : Patients with colorectal cancer treated with PTK787/ZK showed changes in plasma levels of VEGF-A and bFGF, indicating biological activity associated with tumor response .

- Angiogenesis Inhibition : In a model using zebrafish embryos, CHMFL-VEGFR2-002 displayed effective anti-angiogenesis without apparent toxicity, suggesting its potential as a therapeutic agent .

属性

IUPAC Name |

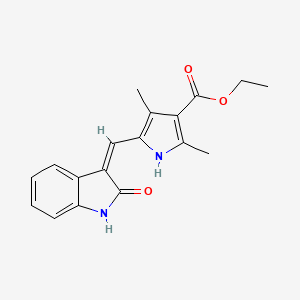

ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUJUSJUVIXDQC-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15966-93-5 | |

| Record name | Vegfr 2 kinase inhibitor I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015966935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VEGFR 2 Kinase inhibitor I | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VEGFR 2 KINASE INHIBITOR I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07H877HUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。